molecular formula C5H10O5 B594759 D-Ribulose-13C CAS No. 131771-70-5

D-Ribulose-13C

Cat. No.: B594759
CAS No.: 131771-70-5
M. Wt: 151.122
InChI Key: ZAQJHHRNXZUBTE-USGVHLPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribulose-13C: is a labeled form of D-erythro-pent-2-ulose, also known as D-ribulose. This compound is a five-carbon sugar (pentose) with a ketone functional group at the second carbon position. The “D” configuration indicates the orientation of the hydroxyl group on the asymmetric carbon farthest from the carbonyl group. The “13C” label signifies that the first carbon atom in the molecule is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribulose-13C typically involves the incorporation of the carbon-13 isotope into the starting material. One common method is to start with a carbon-13 labeled precursor, such as [1-13C]glucose, and convert it through a series of enzymatic or chemical reactions to this compound. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of the sugar molecule .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in large quantities using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar backbone. These methods are scalable and can produce high-purity labeled compounds .

Chemical Reactions Analysis

Types of Reactions

D-Ribulose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Ribulose-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using NMR spectroscopy. Some applications include:

Mechanism of Action

The mechanism of action of D-Ribulose-13C involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to observe the fate of the molecule in real-time, providing insights into the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its carbon-13 label, which makes it a valuable tool for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-USGVHLPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)[13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.